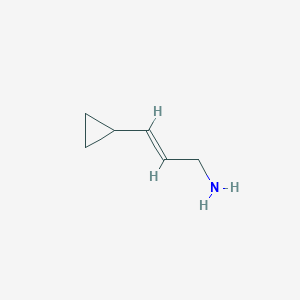

3-Cyclopropylprop-2-en-1-amine

Description

3-Cyclopropylprop-2-en-1-amine is an unsaturated amine featuring a cyclopropyl group attached to an allylamine backbone. Key structural and chemical properties include:

- Molecular Formula: C₆H₁₁N

- Molecular Weight: 97.16 g/mol

- SMILES: C1CC1/C=C/CN (E-configuration)

- InChIKey: FGNSIKJDDXLWCL-OWOJBTEDSA-N

- The E-isomer is predominant, as confirmed by stereochemical descriptors in its InChIKey .

This compound’s unique structure makes it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

(E)-3-cyclopropylprop-2-en-1-amine |

InChI |

InChI=1S/C6H11N/c7-5-1-2-6-3-4-6/h1-2,6H,3-5,7H2/b2-1+ |

InChI Key |

FGNSIKJDDXLWCL-OWOJBTEDSA-N |

Isomeric SMILES |

C1CC1/C=C/CN |

Canonical SMILES |

C1CC1C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylprop-2-en-1-amine typically involves the reaction of cyclopropylmethyl bromide with propargylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromide ion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylprop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically employed.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amines and derivatives.

Scientific Research Applications

3-Cyclopropylprop-2-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogues and their distinguishing features:

*The free base CAS number is unspecified; the hydrochloride salt is CID 63970491 .

Key Differences and Research Findings

Reactivity and Stereochemistry :

- The E-configuration of this compound promotes planar alignment of the cyclopropane and allylamine groups, enhancing its suitability for [4+2] cycloadditions. In contrast, saturated amines like 1-cyclopropylpyrrolidin-3-amine exhibit restricted rotation due to the pyrrolidine ring, reducing conformational flexibility .

Ring Strain vs. Stability :

- The cyclopropane ring in this compound introduces significant ring strain (~27 kcal/mol), increasing its reactivity in ring-opening reactions compared to larger rings (e.g., cycloheptyl in 3-cycloheptylpropan-1-amine derivatives) .

Biological Activity :

- Pyrazole- and triazole-containing analogues (e.g., 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine) demonstrate enhanced binding to kinase targets due to heteroaromatic π-π interactions, unlike the allylamine backbone of this compound, which favors nucleophilic alkylation .

Applications in Material Science :

- 3-(Oxan-2-yl)prop-2-en-1-amine’s oxane ring improves solubility in polar solvents, making it preferable for polymer crosslinking compared to the hydrophobic cyclopropane group in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.